molecular formula C18H12N2O2 B040963 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 120500-90-5

3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Cat. No.: B040963
CAS No.: 120500-90-5
M. Wt: 288.3 g/mol
InChI Key: UWHBZLMSPZBZHY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ORG-30659 involves several steps. One of the synthetic routes includes the incubation of 11-methyleneestr-4-ene-3,17-dione with spores of Gomerella cingulata, resulting in 15-alpha-hydroxy-11-methyleneestr-4-ene-3,17-dione. This intermediate is then treated with ethane-1,2-dithiol and boron trifluoride etherate in ethanol to yield the 3-dithioacetal. The reaction of this compound with methanesulfonyl chloride, followed by elimination with sodium acetate, affords 11-methyleneestra-4,15-diene-3,17-dione 3-(ethylenedithioacetal). This compound is then treated with potassium acetylide in tetrahydrofuran to obtain the 17-alpha-ethynyl-17-beta-hydroxy derivative, which is finally deprotected by treatment with potassium carbonate and methyl iodide in refluxing methanol/water .

Scientific Research Applications

Mechanism of Action

ORG-30659 exerts its effects by binding to progesterone receptors, thereby modulating the expression of target genes involved in reproductive function. It suppresses ovarian function to inhibit ovulation and has been shown to inhibit cell growth in certain breast tumor cells .

Comparison with Similar Compounds

ORG-30659 is similar to other progestins such as norethisterone and ethinylestradiol. it is unique due to its specific structure, which includes an 11-methylene group and a 17-alpha-ethynyl group . This structural uniqueness contributes to its distinct pharmacological properties.

Similar compounds include:

ORG-30659’s unique structure and metabolic pathways make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-hydroxy-1,4-diphenyl-2H-pyrrolo[3,4-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h1-10,19,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLJFKIBTOBVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068971
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

54660-00-3, 120500-90-5
Record name Pyrrolo(3,4-c)pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Reactant of Route 2
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Reactant of Route 3
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Reactant of Route 4
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Reactant of Route 5
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Reactant of Route 6
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

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